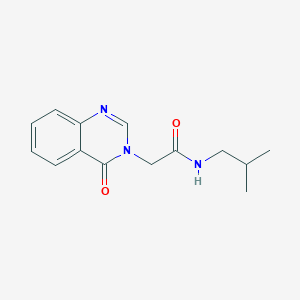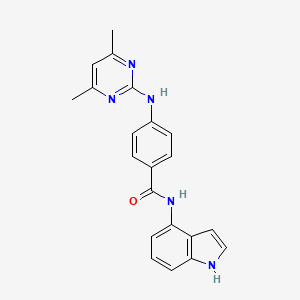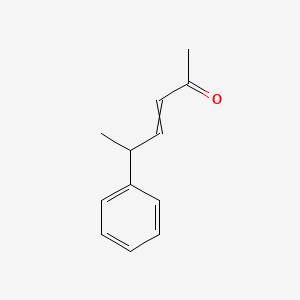![molecular formula C20H22Cl2N2O3S B12176304 {1-[({[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B12176304.png)
{1-[({[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[({[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid is a complex organic compound featuring a thiazole ring, a dichlorophenyl group, and a cyclohexyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[({[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the reaction of 2,6-dichlorophenyl acetic acid with thioamide under acidic conditions. The resulting thiazole derivative is then subjected to acetylation using acetic anhydride. The final step involves the coupling of the acetylated thiazole with cyclohexyl acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the thiazole formation and acetylation steps, as well as the development of more efficient catalysts for the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
{1-[({[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like DCC.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Esters or amides.
Scientific Research Applications
{1-[({[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of {1-[({[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiazole ring can participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.
Thiazole derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.
Uniqueness
{1-[({[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of both the dichlorophenyl and thiazole moieties allows for versatile interactions with biological targets, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C20H22Cl2N2O3S |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
2-[1-[[[2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C20H22Cl2N2O3S/c21-14-5-4-6-15(22)18(14)19-24-13(11-28-19)9-16(25)23-12-20(10-17(26)27)7-2-1-3-8-20/h4-6,11H,1-3,7-10,12H2,(H,23,25)(H,26,27) |
InChI Key |
HVPOSOCSINSLRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CC2=CSC(=N2)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide](/img/structure/B12176238.png)
![1-{4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanoyl}piperidine-4-carboxamide](/img/structure/B12176243.png)
![3-isopropyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12176245.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B12176247.png)

![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(2-phenylethyl)acetamide](/img/structure/B12176261.png)
![1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B12176263.png)

![(4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12176269.png)
![1-{[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-3-carboxylic acid](/img/structure/B12176274.png)
![N-(3,5-dichlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B12176289.png)



